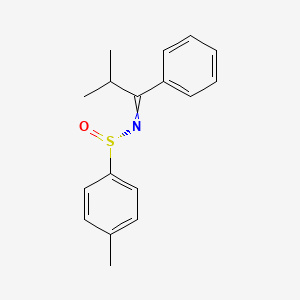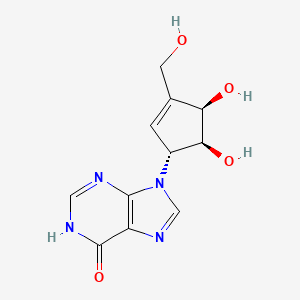
Neplanocin D
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Neplanocin D is a carbocyclic nucleoside analog that belongs to the neplanocin family, which also includes neplanocin A, B, C, and F. These compounds are known for their antiviral and anticancer properties. This compound, in particular, has garnered attention due to its unique structure and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of neplanocin D typically involves the use of D-ribose as a starting material. The process includes multiple steps, such as the conversion of carboxylic acid to amine and subsequent cyclization reactions. One notable method involves a 13-step synthesis from D-ribose, which includes the formation of key intermediates through chemoenzymic methods .
Industrial Production Methods
Industrial production of this compound is less documented, but it generally follows similar synthetic routes as laboratory-scale synthesis. The process involves the use of protecting groups and specific reaction conditions to ensure high yield and purity. Advanced purification techniques, such as recrystallization and chromatography, are employed to isolate the final product .
化学反応の分析
Types of Reactions
Neplanocin D undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its biological activity or to create derivatives for further study.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents and nucleophiles under controlled conditions .
Major Products
The major products formed from these reactions include various neplanocin derivatives, which are studied for their enhanced antiviral and anticancer properties. These derivatives often exhibit improved stability and bioavailability compared to the parent compound .
科学的研究の応用
Neplanocin D has a wide range of scientific research applications:
作用機序
Neplanocin D exerts its effects primarily by inhibiting S-adenosylhomocysteine hydrolase, leading to the accumulation of S-adenosylhomocysteine. This inhibition disrupts methylation reactions, affecting the synthesis of nucleic acids and proteins. The compound also targets specific viral enzymes, thereby inhibiting viral replication .
類似化合物との比較
Similar Compounds
Neplanocin D is similar to other carbocyclic nucleosides such as neplanocin A, aristeromycin, and abacavir. These compounds share structural similarities and exhibit antiviral and anticancer properties .
Uniqueness
What sets this compound apart is its specific inhibition of S-adenosylhomocysteine hydrolase and its unique structure, which allows for the formation of various derivatives with enhanced biological activity. This makes it a valuable compound for further research and potential therapeutic applications .
特性
CAS番号 |
72877-47-5 |
|---|---|
分子式 |
C11H12N4O4 |
分子量 |
264.24 g/mol |
IUPAC名 |
9-[(1R,4R,5S)-4,5-dihydroxy-3-(hydroxymethyl)cyclopent-2-en-1-yl]-1H-purin-6-one |
InChI |
InChI=1S/C11H12N4O4/c16-2-5-1-6(9(18)8(5)17)15-4-14-7-10(15)12-3-13-11(7)19/h1,3-4,6,8-9,16-18H,2H2,(H,12,13,19)/t6-,8-,9+/m1/s1 |
InChIキー |
ZOGIBYIZRGKFQR-VDAHYXPESA-N |
異性体SMILES |
C1=C([C@H]([C@H]([C@@H]1N2C=NC3=C2N=CNC3=O)O)O)CO |
正規SMILES |
C1=C(C(C(C1N2C=NC3=C2N=CNC3=O)O)O)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-nitro-5-[(Z)-2-phenyl-1-(trichloromethylsulfonyl)ethenyl]furan](/img/structure/B14473276.png)
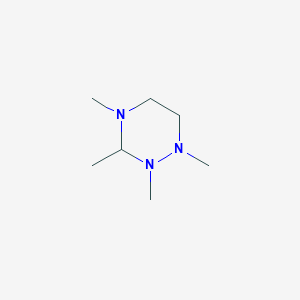
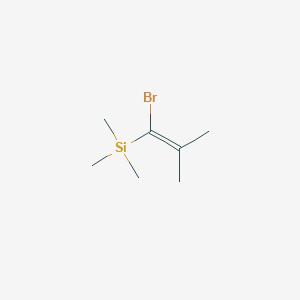
![(2S)-1-[(Prop-2-en-1-yl)oxy]-3-(triphenylmethoxy)propan-2-ol](/img/structure/B14473286.png)
![2-[(E)-(5-methyl-4-phenyl-1,3-thiazol-2-yl)iminomethyl]phenol](/img/structure/B14473294.png)

![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-chloro-6-[(4-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-, dipotassium disodium salt](/img/structure/B14473305.png)

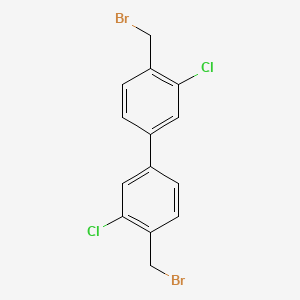
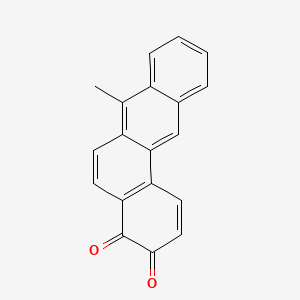
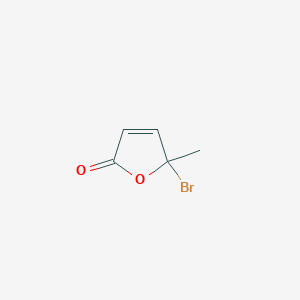
![2-Methyl-5,7-diphenylpyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B14473337.png)
![1-[2-[2-(1-Benzothiophen-2-yl)ethylsulfanyl]ethyl]pyrrolidine;hydrochloride](/img/structure/B14473347.png)
